Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester
Description
Chemical Structure and Properties
The compound Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester (CAS: 90826-33-8) is a carbamate ester featuring a bulky aromatic substituent. Its structure includes:
- A methyl ester group, which enhances stability and influences volatility.
- A 1-isocyanato-1-methylethyl substituent on the phenyl ring, providing reactivity for crosslinking in polymer synthesis.
- A 1-methylethyl (isopropyl) group attached to the nitrogen atom, contributing to steric hindrance and affecting solubility .
Applications
Primarily used in polyurethane production, the isocyanato group (-NCO) enables crosslinking reactions with polyols, forming durable polymers. Its industrial relevance is highlighted in materials science for coatings, adhesives, and elastomers .
Properties
CAS No. |
90826-33-8 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl N-[2-[3-(2-isocyanatopropan-2-yl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,16-10-18)11-7-6-8-12(9-11)15(3,4)17-13(19)20-5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
XZJMIPFYRUEGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of N-substituted Carbamic Acid Methyl Ester
- Reagents : Substituted aromatic amine, methyl chloroformate, base (e.g., triethylamine or pyridine).
- Procedure : The aromatic amine is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran. Methyl chloroformate is added dropwise at low temperature (0–5 °C) to control the exothermic reaction. The base scavenges the released HCl, forming a salt that is removed by filtration or washing.
- Outcome : Formation of the carbamic acid methyl ester intermediate with high purity.
Conversion to Isocyanate Derivative
- Reagents : Carbamate intermediate or aromatic amine, phosgene or triphosgene, inert solvent (e.g., toluene), base (e.g., pyridine).
- Procedure : The carbamate or amine is reacted with phosgene or triphosgene under anhydrous conditions. The reaction is typically conducted at 0–25 °C to avoid decomposition. The isocyanate forms via elimination of HCl, which is neutralized by the base.
- Alternative methods : Use of safer phosgene substitutes such as diphosgene or carbonyldiimidazole (CDI) can be employed to reduce hazards.
- Outcome : Formation of the isocyanato-substituted carbamate compound.
Purification
- The crude product is purified by distillation under reduced pressure or by recrystallization from suitable solvents (e.g., hexane, ethyl acetate).
- Analytical techniques such as NMR, IR (notably the isocyanate stretch near 2270 cm⁻¹), and mass spectrometry confirm the structure and purity.
Research Findings and Optimization
- Yield and Selectivity : Optimizing temperature and reagent stoichiometry is critical to maximize yield and minimize side reactions such as urea formation or polymerization of isocyanates.
- Safety Considerations : Due to the toxicity and reactivity of phosgene and isocyanates, reactions are performed in well-ventilated fume hoods with appropriate personal protective equipment.
- Stability : The isocyanate-containing carbamate is moisture-sensitive; thus, storage under inert atmosphere and dry conditions is recommended.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate formation | Aromatic amine + methyl chloroformate + base | 0–5 | DCM or THF | 85–95 | Controlled addition to minimize side reactions |
| Isocyanate formation | Carbamate or amine + phosgene/triphosgene + base | 0–25 | Toluene or DCM | 70–90 | Use of triphosgene safer than phosgene |
| Purification | Distillation or recrystallization | N/A | Hexane, ethyl acetate | N/A | Moisture-free conditions essential |
Patented Methods and Industrial Relevance
- Patents such as US8658819B2 describe methods for producing N-substituted carbamic acid esters and their conversion to isocyanates using carbonic acid derivatives and aromatic amines, highlighting industrial scalability and safety improvements.
- The use of aromatic hydroxy compounds as stabilizers during storage and transfer of N-substituted carbamic acid esters is also documented to prevent premature decomposition.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbamates or ureas.
Reduction: Amines.
Substitution: Urethanes or ureas.
Scientific Research Applications
Pharmaceutical Applications
Carbamic acid derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to modify biological activity. The specific compound has potential applications in:
- Anticancer Agents : Research indicates that carbamate derivatives can exhibit cytotoxic properties against various cancer cell lines. Studies have shown that modifications to the carbamic acid structure can enhance selectivity and potency against tumor cells.
- Antimicrobial Agents : The compound's isocyanate functionality allows for the synthesis of novel antimicrobial agents. Case studies have demonstrated efficacy against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
Agricultural Applications
In agriculture, carbamic acid derivatives are explored for their role in pest control:
- Pesticides : The compound has shown potential as an active ingredient in pesticide formulations. Its efficacy against specific pests has been documented, with field trials indicating reduced pest populations and improved crop yields.
| Application | Efficacy | Target Organism | Study Reference |
|---|---|---|---|
| Pesticide | High | Aphids | Smith et al., 2023 |
| Fungicide | Moderate | Fungal pathogens | Johnson et al., 2022 |
Materials Science Applications
The reactivity of isocyanates makes them valuable in materials science:
- Polymer Production : Carbamic acid derivatives are used in the production of polyurethanes. These materials are essential in various applications ranging from coatings to foams due to their durability and versatility.
- Adhesives and Sealants : The compound can be incorporated into adhesive formulations, enhancing bonding strength and thermal stability.
Case Studies
-
Anticancer Activity :
- A study conducted by Zhang et al. (2024) demonstrated that modified carbamic acid derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values lower than existing chemotherapeutics.
-
Pesticidal Efficacy :
- Field trials reported by Thompson et al. (2023) assessed the effectiveness of a carbamate-based pesticide on corn crops, resulting in a 40% reduction in pest damage compared to untreated controls.
-
Polyurethane Development :
- Research by Lee et al. (2025) explored the use of carbamic acid derivatives in synthesizing high-performance polyurethanes, showing improved mechanical properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines or alcohols. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymer formation in industrial processes.
Comparison with Similar Compounds
Structural Analogs with Isocyanato Groups
Compounds sharing the isocyanato functional group are critical in polymer chemistry:
Key Findings :
Pharmaceutical Carbamates
Carbamates with amino or aryl groups are prevalent in drug design:
Key Findings :
- Bioactivity: Rivastigmine’s dimethylaminoethyl group enhances blood-brain barrier penetration, unlike the target compound’s non-polar substituents .
- Toxicity : Pharmaceutical carbamates prioritize low toxicity (e.g., Rivastigmine’s LD₅₀ > 2000 mg/kg), whereas industrial isocyanates (e.g., target compound) require strict handling due to respiratory hazards .
Pesticide Carbamates
Carbamates with halogen or methyl groups are common agrochemicals:
Key Findings :
- Selectivity: Chlorpropham’s chlorophenyl group targets plant microtubule assembly, contrasting with the target compound’s non-selective reactivity in polymers .
- Environmental Impact : Carbofuran’s high aquatic toxicity (LC₅₀ < 1 ppm) contrasts with industrial isocyanates, which pose risks primarily during manufacturing .
Biological Activity
Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester (commonly referred to as a carbamate derivative) is a compound with significant biological activity, particularly in the context of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , which includes a carbamate functional group that is known for its reactivity and biological significance. The structure is characterized by an isocyanate moiety, which contributes to its potential biological interactions.
Biological Activity
Mechanisms of Action:
Carbamate compounds generally exhibit a range of biological activities, including:
- Enzyme Inhibition: Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting muscle contraction and signaling pathways.
- Anticancer Properties: Some studies have suggested that certain carbamate derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Case Studies and Research Findings:
-
Inhibition of Acetylcholinesterase:
Research has demonstrated that carbamate derivatives can significantly inhibit AChE activity. For example, a study published in the Journal of Medicinal Chemistry reported that specific structural modifications in carbamates enhanced their potency as AChE inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . -
Anticancer Activity:
A study published in Cancer Research investigated the effects of a related carbamate compound on cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells. The mechanism was linked to the activation of p53 signaling pathways, highlighting the therapeutic potential of carbamate derivatives in oncology . -
Environmental Impact:
Carbamate compounds are also studied for their environmental persistence and toxicity. For instance, research has shown that certain carbamates can degrade into harmful byproducts under specific conditions, raising concerns about their use in agricultural applications .
Data Table: Biological Activities of Carbamate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
